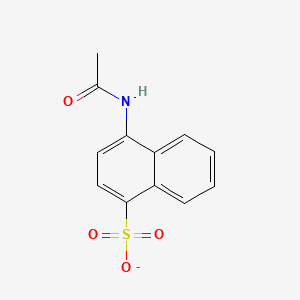

4-(Acetylamino)-1-naphthalenesulfonate

Description

Historical Context of Naphthalene (B1677914) Derivative Research

The study of naphthalene and its derivatives dates back to the 19th century, with its isolation from coal tar. Initially, research focused on understanding its fundamental structure and reactivity. Naphthalene's molecular structure, consisting of two fused benzene (B151609) rings, provides a platform for diverse chemical modifications. wikipedia.orgpharmaguideline.com This has led to the development of a wide range of derivatives, including dyes, pigments, and pharmaceutical intermediates. pharmaguideline.com The exploration of naphthalene chemistry has been instrumental in the advancement of organic synthesis and material science.

Significance of Sulfonated Naphthalene Compounds in Chemical Science

The introduction of sulfonic acid groups onto the naphthalene core gives rise to naphthalenesulfonic acids and their salts, a class of compounds with significant industrial and research applications. atamanchemicals.com The sulfonate group, being highly polar and water-soluble, imparts unique properties to the naphthalene structure. nih.gov These compounds are widely utilized as dispersants, wetting agents, and superplasticizers in various industries, including textiles, construction, and agriculture. atamanchemicals.comayshzj.comalphachem.biz In material science, sulfonated naphthalenes are crucial for developing conductive polymers and hydrogels for applications like drug delivery. nbinno.com Their ability to act as dopants enhances the electrical conductivity and thermal stability of polymers. nbinno.com

Overview of Research Trajectories for 4-(Acetylamino)-1-naphthalenesulfonate and Analogues

Research on this compound and its analogs has primarily focused on their synthesis, physicochemical characterization, and application as fluorescent probes and dye intermediates. The specific arrangement of the acetylamino and sulfonate groups on the naphthalene ring at positions 4 and 1, respectively, gives rise to interesting photophysical properties. These compounds and their derivatives are often fluorescent, with their emission characteristics being sensitive to the surrounding environment. nih.gov This has led to their use in studying protein structures and interactions. nih.gov Furthermore, their ability to act as diazo components makes them valuable starting materials for the synthesis of a variety of azo dyes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamidonaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-8(14)13-11-6-7-12(18(15,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14)(H,15,16,17)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFCJMIZQUTTKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NO4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Acetylamino 1 Naphthalenesulfonate

The physicochemical properties of 4-(Acetylamino)-1-naphthalenesulfonate are fundamental to its application and behavior in various chemical systems.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄S |

| Molecular Weight | 265.29 g/mol |

| Melting Point | >300 °C (decomposes) |

| Solubility in Water | Slightly soluble |

Note: The properties listed are for the free acid form. The sodium salt (Sodium 7-acetamido-4-hydroxy-2-naphthalenesulfonate) has a molecular formula of C₁₂H₁₀NNaO₅S and a molecular weight of 319.27 g/mol . epa.gov The unacetylated parent compound, 4-Amino-1-naphthalenesulfonic acid, has a molecular weight of 223.25 g/mol and is also known as Piria's acid. nih.govsigmaaldrich.comsigmaaldrich.com

Synthesis and Manufacturing Processes

The primary method for synthesizing 4-(Acetylamino)-1-naphthalenesulfonate involves the sulfonation of N-acetyl-1-naphthylamine. This reaction is a classic example of electrophilic aromatic substitution on a naphthalene (B1677914) derivative. The acetylamino group directs the incoming sulfonic acid group primarily to the 4-position. The reaction is typically carried out using a sulfonating agent such as oleum (B3057394) (fuming sulfuric acid).

Alternative synthetic strategies may involve the acetylation of 4-amino-1-naphthalenesulfonic acid. Purification of the final product is crucial and is often achieved through recrystallization, taking advantage of its limited solubility in certain solvents.

Chemical Reactivity and Mechanistic Investigations of 4 Acetylamino 1 Naphthalenesulfonate

Oxidation-Reduction Chemistry of Naphthalene (B1677914) Sulfonates

The fused aromatic ring system and its substituents make naphthalene sulfonates active participants in various oxidation and reduction reactions. The specific reaction pathway is often dependent on the reagents, conditions, and the substitution pattern on the naphthalene ring.

While 4-(acetylamino)-1-naphthalenesulfonate contains an acetylamino group rather than a free hydroxyl group, the oxidation of related aminonaphthalenesulfonic and hydroxynaphthalenesulfonic acids provides insight into the reactivity of the naphthalene core. Microbial systems, for instance, can hydroxylate aminonaphthalenesulfonates. Pseudomonas sp. strain S-313 is capable of converting 5-amino-1-naphthalenesulfonic acid into 5-amino-1-naphthol. nih.gov This transformation involves the oxygenolytic cleavage of the sulfonate group and its replacement with a hydroxyl group derived from molecular oxygen. nih.govasm.org

Stronger chemical oxidants like ozone react directly with the naphthalene ring. The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds of the aromatic system, leading to ring cleavage. rsc.orgpsu.edu The presence of electron-withdrawing groups, such as the sulfonic acid moiety, deactivates the ring towards ozone attack, slowing the reaction rate. rsc.orgpsu.edu Theoretical studies indicate that ozone preferentially attacks the bonds with the highest electron density, which in naphthalenesulfonic acids are typically the 1-2, 3-4, 5-6, and 7-8 positions. rsc.orgpsu.edu

Azo dyes are frequently synthesized from aromatic amines. The parent amine of the title compound, 4-amino-1-naphthalenesulfonic acid (Naphthionic acid), can be diazotized and coupled with other aromatic compounds to form a wide variety of azo dyes. youtube.comjbiochemtech.com These dyes are characterized by the nitrogen-nitrogen double bond (–N=N–), which is susceptible to reductive cleavage.

This reduction breaks the azo linkage, yielding two separate amine compounds. The reaction can be carried out using chemical reducing agents or through biological/enzymatic processes. researchgate.net

Chemical Reduction: A common and efficient laboratory and industrial method involves using sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org Other systems, such as iron powder with calcium chloride, have also been shown to effectively cleave azo bonds via catalytic transfer hydrogenation, a method that tolerates a variety of other functional groups. organic-chemistry.org

Enzymatic Reduction: Many microorganisms produce enzymes called azoreductases that catalyze the reductive cleavage of the azo bond. researchgate.net These enzymes typically use NADH or NADPH as an electron donor. researchgate.net The reduction can occur anaerobically, where the azo compound may act as an electron acceptor in a form of anaerobic respiration. nih.govnih.gov The process can be facilitated by redox mediators, which are small molecules that shuttle electrons from the bacterial cells to the extracellular azo dye. nih.gov

The general mechanism for the reductive cleavage of an azo dye derived from 4-amino-1-naphthalenesulfonic acid is shown below:

A conceptual diagram illustrating the reductive cleavage of a generic azo dye derived from 4-amino-1-naphthalenesulfonic acid, resulting in the regeneration of the parent amine and another aromatic amine.

A conceptual diagram illustrating the reductive cleavage of a generic azo dye derived from 4-amino-1-naphthalenesulfonic acid, resulting in the regeneration of the parent amine and another aromatic amine.The electrochemical behavior of this compound is influenced by its electroactive groups. Cyclic voltammetry (CV) is a key technique used to study the redox properties of such compounds. nih.gov While specific CV data for this compound is not widely published, the behavior can be inferred from related structures.

Naphthalene derivatives, in general, are electroactive, and their oxidation potentials are sensitive to the nature and position of substituents. researchgate.net Studies on related sulfonamide derivatives show that they typically exhibit a well-defined oxidation peak within a potential range of 0.0 to +0.8 V (vs. Ag/AgCl). nih.gov The oxidation process is often irreversible and diffusion-controlled.

The key factors influencing the electrochemical properties include:

The Naphthalene Ring: The extended π-system of the naphthalene core is the primary site of electron transfer.

The Acetylamino Group (–NHCOCH₃): This electron-donating group increases the electron density of the aromatic ring, generally making oxidation easier (i.e., occur at a lower potential) compared to unsubstituted naphthalene.

The Sulfonic Acid Group (–SO₃H): As a strong electron-withdrawing group, it deactivates the ring, making oxidation more difficult (i.e., occur at a higher potential).

Table 1: Predicted Electrochemical Characteristics

| Parameter | Predicted Behavior for this compound | Rationale |

|---|---|---|

| Primary Redox Process | Oxidation of the naphthalene ring system | The extended π-electron system is susceptible to oxidation. researchgate.net |

| Effect of Acetylamino Group | Lowers the oxidation potential (easier to oxidize) | Electron-donating group increases electron density on the ring. nih.gov |

| Effect of Sulfonic Acid Group | Increases the oxidation potential (harder to oxidize) | Electron-withdrawing group decreases electron density on the ring. psu.edu |

| Reversibility | Likely irreversible | Radical cations of complex aromatics are often unstable and react further. mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene ring is more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (a Wheland intermediate) is lower. libretexts.org In substituted naphthalenes, the position of further substitution is directed by the existing groups.

For this compound:

Acetylamino Group (at C4): This is an activating, ortho-, para-directing group. It strongly activates the ring towards electrophilic attack. The ortho positions are C3 and C5; the para position is C8.

Sulfonic Acid Group (at C1): This is a deactivating, meta-directing group. The meta positions relative to C1 are C3, C6, and C8. However, due to its strong deactivating nature, substitution on the ring to which it is attached is generally disfavored. cdnsciencepub.com

The outcome of an electrophilic substitution reaction is determined by the combined influence of these two groups. The powerful activating effect of the acetylamino group will dominate. Therefore, electrophilic attack is most likely to occur at the positions activated by the acetylamino group, primarily the C2 position (ortho to the sulfonic acid group but also ortho to the acetylamino group, though sterically hindered) and the C5 and C7 positions in the other ring. The C2 position is particularly activated.

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring is also possible but requires more stringent conditions. wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.com In this molecule, the sulfonic acid group could potentially act as a leaving group, and its reactivity would be enhanced by the presence of other electron-withdrawing groups on the ring.

The sulfonic acid group itself can undergo several important reactions, most notably desulfonation and nucleophilic displacement.

Desulfonation: Heating naphthalenesulfonic acids with dilute aqueous acid can reverse the sulfonation process, cleaving the C–S bond and replacing the sulfonic acid group with a hydrogen atom. wikipedia.org This reaction is an example of a reversible electrophilic aromatic substitution. The 1-sulfonic acid group is generally more easily removed than a 2-sulfonic acid group due to greater steric strain in the 1-position. brainly.in

Nucleophilic Displacement (Alkali Fusion): A classic reaction of aromatic sulfonic acids is fusion with a strong base, such as sodium hydroxide (B78521) (NaOH), at high temperatures. wikipedia.orgechemi.com This process results in the nucleophilic displacement of the sulfonate group (–SO₃⁻) by a hydroxide ion (OH⁻), leading to the formation of a naphthol upon subsequent acidification. echemi.com For this compound, this reaction would yield 4-acetylamino-1-naphthol.

Table 2: Key Reactions of the Sulfonic Acid Group

| Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Desulfonation | Dilute aqueous acid, heat | 4-Acetamidonaphthalene | wikipedia.org |

| Nucleophilic Displacement | NaOH (fusion), then acid workup | 4-Acetylamino-1-naphthol | wikipedia.orgechemi.com |

| Microbial Desulfonation | Specific bacterial strains (e.g., Pseudomonas sp.), sulfur-limited conditions | 4-Acetylamino-1-naphthol | nih.govd-nb.info |

Reactions Involving Acetylamino and Hydroxyl Groups

The chemical behavior of this compound is significantly influenced by the acetylamino and the potential for a corresponding hydroxyl group at the C-4 position. The interplay between these two functional groups is a key aspect of its reactivity, particularly in the context of dye synthesis and other chemical transformations.

The acetylamino group (–NHCOCH₃) on the naphthalene ring is an ortho, para-directing and activating group in electrophilic aromatic substitution reactions, although its activating effect is attenuated by the electron-withdrawing nature of the carbonyl moiety compared to a simple amino group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, the acetyl group itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino compound, 4-amino-1-naphthalenesulfonic acid. uni.lu

The interconversion between the 4-acetylamino and a 4-hydroxyl group on the naphthalenesulfonate scaffold is a notable reaction. While direct displacement of the acetylamino group is not a standard reaction, the underlying 4-amino-1-naphthalenesulfonic acid can be converted to 4-hydroxy-1-naphthalenesulfonic acid. A well-established method for the conversion of a naphthylamine to a naphthol is the Bucherer reaction. ontosight.aiontosight.ai This reversible reaction involves treating the aminonaphthalenesulfonic acid with an aqueous sulfite (B76179) or bisulfite solution in the presence of a base. ontosight.aiontosight.ai Although the primary substrate for the Bucherer reaction is the amine, the principle of converting an amino functionality to a hydroxyl group on the naphthalene ring is a key transformation in the chemistry of these compounds.

Conversely, the formation of this compound is typically achieved by the acetylation of 4-amino-1-naphthalenesulfonic acid (naphthionic acid). This reaction involves treating naphthionic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This process is a standard method for protecting the amino group or modifying the electronic properties of the aromatic system.

The hydroxyl group in the analogous 4-hydroxy-1-naphthalenesulfonic acid is also an activating, ortho, para-directing group. Its presence makes the aromatic ring highly reactive towards electrophiles. Reactions such as coupling with diazonium salts to form azo dyes are common for hydroxynaphthalenesulfonic acids. The hydroxyl group itself can be a site for further reactions, such as etherification or esterification, although these are less common in the context of dye chemistry compared to the reactions of the aromatic ring.

Table 1: Key Reactions Involving Acetylamino and Hydroxyl Groups

| Reaction | Reactant(s) | Reagents and Conditions | Product(s) | Description |

| Hydrolysis of Acetylamino Group | This compound | Strong acid or base, heat | 4-Amino-1-naphthalenesulfonic acid, Acetic acid | Cleavage of the amide bond to yield the free amine. |

| Acetylation of Amino Group | 4-Amino-1-naphthalenesulfonic acid | Acetic anhydride or Acetyl chloride | This compound | Formation of the acetylamino derivative. |

| Bucherer Reaction (Amine to Hydroxyl) | 4-Amino-1-naphthalenesulfonic acid | Aqueous NaHSO₃/Na₂SO₃, heat | 4-Hydroxy-1-naphthalenesulfonic acid | Reversible conversion of an amino group to a hydroxyl group. ontosight.aiontosight.ai |

| Azo Coupling (of Hydroxyl derivative) | 4-Hydroxy-1-naphthalenesulfonic acid | Diazonium salt (Ar-N₂⁺) | Azo dye | Electrophilic aromatic substitution to form a colored azo compound. |

Applications in Analytical Chemistry and Chemical Probes

Development of Chemical Reagents and Indicators

Colorimetric Sensing Applications

No studies detailing the use of 4-(acetylamino)-1-naphthalenesulfonate in colorimetric sensing applications were identified.

Chromatographic Separation Enhancers

No literature was found that describes the use of this compound as an agent to enhance chromatographic separations.

Fluorescent Probe Design and Characterization

Solvatochromic and Environmentally Sensitive Probes

There is no available research characterizing the solvatochromic or environmentally sensitive fluorescent properties of this compound.

Probes for Hydrophobic Pocket Delineation in Model Systems

No published findings exist on the application of this compound for the delineation of hydrophobic pockets in proteins or other model systems.

Quantum Yield and Photophysical Property Optimization

Specific data regarding the fluorescence quantum yield and other photophysical properties of this compound, or efforts to optimize them, are absent from the scientific literature.

Spectrophotometric and Chromatographic Quantification Methods

UV-Vis Spectrophotometric Quantification

Ultraviolet-visible (UV-Vis) spectrophotometry offers a straightforward and accessible method for the quantification of this compound. This technique relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of the naphthalene (B1677914) chromophore. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.

The naphthalene ring system in this compound gives rise to characteristic absorption bands. sigmaaldrich.com The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the naphthalene core. For instance, the related compound 4-amino-1-naphthalenesulfonic acid exhibits a maximum absorption (λmax) at approximately 325 nm in water. researchgate.net The acetylation of the amino group is expected to cause a slight shift in the λmax.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Hypothetical UV-Vis Spectrophotometric Data for this compound

| Parameter | Value |

| Solvent | Water |

| λmax (nm) | ~320 nm (estimated) |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Not precisely determined, but expected to be in the order of 10³-10⁴ |

| Linear Range (µg/mL) | Dependent on path length, typically in the 1-50 range |

| Correlation Coefficient (r²) | >0.99 (for a well-prepared calibration curve) |

Note: The λmax is an estimation based on structurally similar compounds. The actual value should be determined experimentally.

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures. This method offers high resolution and sensitivity.

A common approach for the analysis of naphthalenesulfonic acids is reverse-phase HPLC. sielc.comnih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For ionic compounds like this compound, the addition of a buffer or an ion-pairing reagent to the mobile phase can improve peak shape and retention. sielc.com

Spectroscopic detection, typically with a UV-Vis or a photodiode array (PDA) detector, is employed to monitor the column effluent. youtube.com The detector measures the absorbance of the analyte as it elutes from the column, generating a chromatogram. The area under the peak corresponding to this compound is proportional to its concentration. Quantification is achieved by comparing the peak area of the sample to that of a known standard. A PDA detector has the added advantage of providing the UV spectrum of the eluting peak, which can be used for peak purity assessment and identification. youtube.com Detection wavelengths for naphthalenesulfonic acid derivatives are often in the range of 220-280 nm. researchgate.netnih.gov For example, a method for the analysis of 2-naphthalenesulfonic acid utilized a UV detection wavelength of 270 nm. sielc.com

Table 2: Representative HPLC Conditions for the Analysis of Naphthalenesulfonic Acid Derivatives

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). sielc.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis or PDA detector at a wavelength between 220-280 nm (e.g., 270 nm) sielc.com |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Note: These are general conditions and should be optimized for the specific analysis of this compound.

Biological and Biomolecular Interactions in Research Models Non Clinical Focus

Protein Interaction Studies

Binding to Model Proteins (e.g., Serum Albumin, α-Crystallin)

No specific data on the binding of 4-(Acetylamino)-1-naphthalenesulfonate to serum albumin or α-crystallin was found in the reviewed scientific literature.

Influence on Protein Conformation and Stability in In Vitro Systems

Information regarding the influence of this compound on the conformation and stability of proteins in in vitro systems is not available in the current body of scientific research.

Role as Staining Agents in Microscopy for Structural Visualization

There is no available research demonstrating the use of this compound as a staining agent for structural visualization in microscopy.

Membrane Interaction Studies

Assessment of Compound Partitioning into Model Membranes

No studies were identified that assessed the partitioning of this compound into model membranes.

Effects on Membrane Fluidity and Permeability in In Vitro Systems

Research on the effects of this compound on the fluidity and permeability of in vitro membrane systems could not be located.

In Vitro Biological Activity Research

This section explores the biological interactions of this compound and its related compounds in non-clinical, in vitro research models. The available scientific literature primarily focuses on the unacetylated parent compound, 4-Amino-1-naphthalenesulfonic acid, and other naphthalene (B1677914) derivatives.

Antimicrobial Research on Microbial Strains

While specific studies on the antimicrobial activity of this compound against various microbial strains are limited in the available literature, extensive research has been conducted on the biodegradation and microbial transformation of its parent compound, 4-Amino-1-naphthalenesulfonic acid (4-ANS), also known as naphthionic acid. This research is crucial for understanding the environmental fate of such compounds and the potential for microbial resistance or utilization.

Studies have focused on isolating and characterizing bacterial consortia capable of degrading aminonaphthalenesulfonic acids. In one such study, a mixed bacterial community capable of degrading 6-aminonaphthalene-2-sulfonic acid was found to consist of two Pseudomonas strains that acted in a mutualistic relationship. nih.gov Another investigation identified a biofilm-forming bacterial consortium that could efficiently use 4-ANS as a sole source of carbon, nitrogen, and sulfur. nih.gov This consortium was composed of bacteria from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov The degradation efficiency was observed to be influenced by the carbon-to-nitrogen ratio in the environment. nih.gov

The table below summarizes the key findings from a study on the biodegradation of 4-Amino-1-naphthalenesulfonic acid by a specific bacterial consortium.

| Compound | Bacterial Strains in Consortium | Key Findings |

| 4-Amino-1-naphthalenesulfonic acid (4-ANS) | Bacillus sp., Arthrobacter sp., Microbacterium sp., Nocardioides sp., Oleomonas sp. | The consortium was capable of utilizing 4-ANS as the sole source of carbon, nitrogen, and sulfur. The removal efficiency of 4-ANS was significantly higher under nitrogen-limiting conditions compared to carbon-limiting conditions. nih.gov |

Research has also delved into the metabolic pathways of naphthalenesulfonic acid degradation. Some bacterial strains initiate metabolism through dioxygenation of the aromatic ring, leading to the formation of dihydroxynaphthalene, which is then further catabolized. frontiersin.org

It is important to emphasize that these studies focus on the biodegradation of 4-Amino-1-naphthalenesulfonic acid rather than the direct antimicrobial (inhibitory) activity of this compound. The acetylation of the amino group could alter the compound's susceptibility to microbial degradation and its potential antimicrobial properties.

Oxidative Stress Modulation in Cell-Free Systems

There is a notable lack of direct research in the available scientific literature concerning the modulation of oxidative stress by this compound in cell-free systems. General studies on related chemical structures, such as 1,4-naphthoquinones, have indicated that they can be involved in the generation of reactive oxygen species (ROS) through processes like redox cycling. ekb.eg However, these findings are not directly applicable to this compound, as the sulfonic acid and acetylamino groups significantly alter the molecule's electronic and structural properties compared to a naphthoquinone.

The assessment of oxidative stress in biological and chemical systems typically involves measuring the byproducts of damage to macromolecules, such as 3-nitrotyrosine (B3424624) for proteins or lipid peroxides for lipids. nih.gov Cell-free assays are instrumental in determining the direct pro-oxidant or antioxidant capacity of a compound. Without specific studies on this compound, its role in modulating oxidative stress remains speculative. Further research is required to elucidate whether this compound can participate in redox reactions, scavenge free radicals, or interact with components of cell-free oxidative stress models.

Role in Advanced Materials Science and Engineering

Applications as Precursors for Complex Organic Molecules and Dyes

The structure of 4-(acetylamino)-1-naphthalenesulfonate makes it a valuable starting material for the synthesis of more complex organic molecules, particularly dyes. The presence of the amino group, protected in its acetylated form, and the sulfonic acid group allows for a variety of chemical transformations to produce compounds with specific chromophoric and solubility properties.

Development of pH Indicators

While direct synthesis of pH indicators from this compound is not extensively documented in readily available literature, the foundational chemistry of related compounds suggests its potential in this area. Azo dyes, which are a prominent class of pH indicators, are commonly synthesized through a diazotization-coupling reaction. researchgate.net In this two-step process, an aromatic amine is converted into a diazonium salt, which then couples with another aromatic compound. researchgate.net

The acetylamino group in this compound can be hydrolyzed to yield the free amine, 4-amino-1-naphthalenesulfonic acid (naphthionic acid). This resulting primary aromatic amine can then be diazotized and coupled with various aromatic compounds, such as phenols or other amines, to produce azo dyes. The color of these dyes is often pH-sensitive due to changes in the electronic structure of the molecule with protonation or deprotonation, making them suitable for use as pH indicators. The specific color change and the pH range over which it occurs would depend on the nature of the coupling component.

Synthesis of Textile Colorants with Specific Properties

The synthesis of textile colorants, particularly azo dyes, represents a significant application for derivatives of this compound. The related compound, 4-amino-1-naphthalenesulfonic acid, is a known precursor for a variety of azo dyes. rsc.orgcapes.gov.br The general synthetic route involves the diazotization of the aminonaphthalenesulfonic acid and subsequent coupling with a suitable coupling agent, such as various naphthol or aniline (B41778) derivatives. researchgate.netgoogle.com

The resulting azo dyes can be classified as acid dyes, which are water-soluble anionic dyes applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. The sulfonate group in the dye molecule is crucial for providing water solubility and for the binding of the dye to the fiber through ionic interactions with the amino groups present in protein and polyamide fibers. rsc.org

The properties of the synthesized textile colorants, such as their color, fastness to light, and wash fastness, can be tailored by the choice of the coupling component. For instance, coupling with different substituted anilines or naphthalenes can produce a range of hues from yellow to red. google.com The presence of the bulky naphthalene (B1677914) ring system in the dye structure can contribute to good fastness properties. Research on related naphthalene-based azo dyes has shown that they can exhibit good to excellent fastness properties on polyester (B1180765) and other synthetic fibers. researchgate.netresearchgate.net

| Precursor | Coupling Component | Resulting Dye Type | Key Properties |

| 4-Amino-1-naphthalenesulfonic acid (from this compound) | Naphthol derivatives | Acid Azo Dye | Water-soluble, suitable for protein and polyamide fibers, color depends on naphthol substituent. researchgate.net |

| 4-Amino-1-naphthalenesulfonic acid (from this compound) | Aniline derivatives | Disperse Azo Dye | Can be applied to polyester fibers, providing a range of colors with potentially good fastness properties. google.comresearchgate.net |

Self-Assembly Processes and Morphological Templating

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a powerful tool in materials science for creating complex nanostructures. Naphthalene derivatives, in general, have shown a propensity for self-assembly into various morphologies such as nanofibers and nanotwists, driven by non-covalent interactions. rsc.org

Role as Templates for Nanostructure Formation (e.g., Polypyrrole Micro/Nanotubules)

Recent research has demonstrated that naphthalenesulfonic acid derivatives can act as effective templates for directing the morphology of conducting polymers like polypyrrole. Specifically, the use of β-naphthalene sulfonic acid as a dopant during the chemical oxidative polymerization of pyrrole (B145914) has been shown to produce polypyrrole micro- and nanotubes. researchgate.net The bulky β-naphthalene sulfonate ion is believed to play a crucial role in the polymerization process, influencing the resulting nanostructure. researchgate.net

In this process, the sulfonic acid acts as a structure-guiding agent. It is proposed that the surfactant-like molecules form self-assembled aggregates, such as micelles or vesicles, in the reaction medium. These aggregates then serve as templates around which the polymerization of pyrrole occurs, leading to the formation of hollow tubular structures. The diameter and morphology of the resulting polypyrrole nanotubes can be controlled by adjusting the reaction conditions, such as the concentration of the naphthalenesulfonic acid and the temperature. While this research used β-naphthalene sulfonic acid, it provides a strong proof-of-concept for the potential of other naphthalenesulfonate derivatives, including this compound, to act as morphological templates in the synthesis of nanostructured conducting polymers.

Integration into Functional Polymeric Systems

The incorporation of specific functional molecules into polymer chains is a widely used strategy to create advanced materials with tailored properties. The unique chemical functionalities of this compound and its derivatives make them attractive candidates for integration into polymeric systems.

Research has shown that related aminonaphthalenesulfonic acid derivatives can be copolymerized with other monomers to create functional polymers. For example, 5-methacrylamide-2-naphthalenesulfonic acid has been copolymerized with butyl acrylate (B77674) and vinylpyrrolidone. nih.gov The resulting copolymers exhibit interesting properties, such as the ability to self-assemble into micelles in the case of the more amphiphilic system. nih.gov

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-(Acetylamino)-1-naphthalenesulfonate, the primary abiotic mechanisms of concern in the environment are photodegradation and hydrolysis.

Photodegradation in Aqueous Solutions

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. Sulfonated aromatic compounds, such as naphthalenesulfonates, are generally persistent and resistant to environmental breakdown nih.gov. However, studies on related compounds show that photolysis can be a significant degradation pathway in aqueous environments.

The photodegradation of naphthalene (B1677914) in the presence of zinc oxide nanoparticles has been shown to be an effective removal method, with the rate of breakdown increasing with light intensity ekb.eg. For other naphthalenesulfonic acid derivatives, such as 1,5-naphthalenedisulfonic acid, degradation by photolysis was found to be efficient only in the presence of hydrogen peroxide (H₂O₂), which promotes the formation of highly reactive hydroxyl radicals that attack the aromatic structure nih.gov. The combination of UV irradiation and H₂O₂ leads to the progressive degradation of the parent compound into new species that may be more biodegradable nih.gov. The rate of photodegradation can be influenced by various environmental factors. For instance, the photolysis of α-naphthaleneacetic acid was found to be more effective under UV light than fluorescent light and followed first-order kinetics researchgate.net. The process was enhanced by the presence of oxygen, titanium dioxide (TiO₂), and acidic conditions (low pH) researchgate.net.

While direct studies on this compound are limited, these findings suggest that its photodegradation in sunlit surface waters is plausible, likely accelerated by photosensitizing agents and reactive oxygen species.

Interactive Data Table: Factors Influencing Photodegradation of Naphthalene Derivatives

Hydrolysis Pathways under Varying Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. The structure of this compound contains an amide linkage (-NH-C(O)-) which can be susceptible to hydrolysis. Under varying environmental pH conditions (acidic or basic), this bond could cleave to yield 4-Amino-1-naphthalenesulfonate and acetic acid.

Biotic Degradation Pathways

Biotic degradation involves the transformation and breakdown of compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

Microbial Transformation and Cleavage by Environmental Microorganisms

Naphthalenesulfonates and their derivatives have been considered xenobiotic compounds that are resistant to biodegradation d-nb.info. However, numerous studies have demonstrated that various environmental microorganisms can utilize these compounds.

A closely related compound, 4-aminonaphthalene-1-sulfonic acid (4ANS), has been shown to be biodegradable by microbial consortia. nih.govscispace.com In one study, a consortium of bacteria including the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas was able to efficiently use 4ANS as the sole source of carbon, nitrogen, and sulfur nih.govscispace.com. This indicates that microorganisms can cleave both the sulfonate group from the aromatic ring and mineralize the naphthalene structure itself.

The initial step in the biodegradation of many sulfonated aromatics is often the cleavage of the carbon-sulfur bond, a process known as desulfonation. Research has shown that bacteria isolated from sewage can quantitatively utilize various naphthalenesulfonates as their sole sulfur source d-nb.info. A Pseudomonas species was found to convert 1-naphthalenesulfonic acid and 5-amino-1-naphthalenesulfonic acid to 1-naphthol and 5-amino-1-naphthol, respectively, through an oxygenolytic cleavage where the hydroxyl group is derived from molecular oxygen d-nb.info. This suggests a likely biotic degradation pathway for this compound would involve an initial desulfonation to form 4-acetamidonaphthol, followed by further degradation of the aromatic rings. Alternatively, deacetylation could occur first, yielding 4-Amino-1-naphthalenesulfonate, which is a known biodegradable intermediate nih.gov.

Interactive Data Table: Microorganisms Involved in Degradation of Naphthalenesulfonates

Biodegradation Kinetics and Product Identification

The kinetics of biodegradation describe the rate at which a compound is broken down by microorganisms. Studies on 4ANS have shown that environmental conditions significantly affect these rates. A bacterial consortium showed a remarkable increase in the removal efficiency and volumetric removal rates of 4ANS when the medium was nitrogen-limited compared to when it was carbon-limited nih.govresearchgate.net. This suggests that the nutrient balance in the environment can be a controlling factor in the compound's persistence.

Biodegradation kinetics are often described using models such as the Monod or Haldane models, which relate the rate of substrate degradation to its concentration and the microbial population size nih.govmdpi.com. For naphthalene degradation from a nonaqueous phase liquid (NAPL), the process can be described by incorporating mass transfer from the NAPL to the aqueous phase, followed by Monod kinetics for the subsequent biodegradation nih.gov.

The identification of degradation products is crucial for understanding the complete environmental fate. For the thermophilic bacterium Bacillus thermoleovorans, metabolites identified during naphthalene degradation included 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, phthalic acid, and benzoic acid, indicating a pathway different from that of many mesophilic bacteria nih.gov. As mentioned previously, the desulfonation of naphthalenesulfonates by Pseudomonas yields the corresponding naphthols d-nb.info. Based on these findings, the expected initial products from the biodegradation of this compound would be 4-acetamidonaphthol (via desulfonation) and/or 4-Amino-1-naphthalenesulfonate (via deacetylation), which would then undergo further ring cleavage and mineralization.

Environmental Fate Modeling and Pathway Analysis

Environmental fate models are computational tools used to predict the movement, transformation, and distribution of chemicals in the environment researchgate.netrsc.org. These models integrate data on a chemical's properties (e.g., solubility, vapor pressure), degradation rates (e.g., half-lives from hydrolysis, photolysis, and biodegradation), and the characteristics of the environmental setting (e.g., soil type, water flow) to estimate concentrations in air, water, soil, and sediment over time researchgate.netnih.gov.

A variety of models are used in regulatory risk assessment, such as PEARL, PELMO, MACRO, and PRZM, particularly for pesticides and other organic chemicals frontiersin.orgenviresearch.com. These models can simulate complex processes, including leaching through soil, runoff into surface waters, and degradation in different environmental compartments frontiersin.org.

To apply such models to this compound, key experimental data would be required, including:

Biodegradation half-lives (DT50 values) in soil and water-sediment systems.

Photodegradation rates in aqueous solutions.

Sorption coefficients (Kd or Koc) describing its tendency to bind to soil and sediment.

While specific environmental fate modeling studies for this compound were not identified, the established frameworks for chemical risk assessment provide a clear pathway for its evaluation rsc.org. By determining the relevant degradation kinetics and physical-chemical properties, these models can be used to predict its environmental persistence and potential for exposure.

Assessment of Persistence in Environmental Compartments (e.g., Water, Sediment, Soil)

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or degraded. For this compound, its persistence is influenced by its bioavailability and susceptibility to microbial degradation, as well as abiotic factors like hydrolysis and photolysis.

Naphthalenesulfonates, as a class of compounds, are recognized as environmental pollutants, with some analogs being characterized as non-biodegradable d-nb.info. However, the biodegradability of specific isomers can vary significantly depending on the nature and position of substituents on the naphthalene ring.

Studies on the closely related compound, 4-aminonaphthalene-1-sulfonic acid (4ANS), have shown that it can be resistant to degradation. However, specific microbial consortia have been identified that can utilize 4ANS as a sole source of carbon, nitrogen, and sulfur, indicating that biodegradation is possible under favorable conditions nih.gov. For instance, a bacterial consortium comprising species from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas demonstrated the ability to efficiently degrade 4ANS nih.gov. The efficiency of this biodegradation was found to be dependent on environmental conditions, such as the carbon-to-nitrogen ratio nih.gov.

The acetylation of the amino group in this compound may influence its persistence. Acetylation can alter the electronic properties and steric hindrance of the molecule, which in turn can affect its recognition by microbial enzymes. In some cases, acetylation can make a compound more resistant to degradation, while in others it may have little effect or even enhance it.

The partitioning of this compound between water, sediment, and soil will also significantly impact its persistence. The sulfonic acid group imparts high water solubility, suggesting that the compound will predominantly be found in the aqueous phase. However, the naphthalene ring provides a degree of hydrophobicity, which may lead to some sorption to organic matter in soil and sediment, potentially reducing its bioavailability for microbial degradation and increasing its persistence in these compartments.

| Environmental Compartment | Potential for Persistence | Key Influencing Factors |

|---|---|---|

| Water | Moderate to High | - Bioavailability to degrading microorganisms

|

| Sediment | Potentially High | - Sorption to organic matter

|

| Soil | Potentially High | - Sorption to soil organic matter

|

Transformation Products Identification and Pathways

The degradation of this compound can proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. While a complete degradation pathway for this specific compound has not been fully elucidated, plausible routes can be proposed based on the degradation of similar molecules.

Biodegradation Pathways:

Microbial degradation is likely to be a key transformation pathway. Based on studies of related compounds, two primary initial steps in the biodegradation of this compound can be hypothesized:

Deacetylation: The acetyl group may be cleaved by amidase enzymes, yielding 4-aminonaphthalene-1-sulfonic acid (4ANS). As mentioned previously, 4ANS can be further degraded by specialized bacterial consortia nih.gov.

Desulfonation: Microbial enzymes, such as monooxygenases, can catalyze the removal of the sulfonate group. This process often involves the introduction of a hydroxyl group onto the aromatic ring, leading to the formation of a hydroxynaphthalene derivative d-nb.info. For example, the microbial desulfonation of other naphthalenesulfonates has been shown to produce corresponding naphthols d-nb.info.

Following these initial steps, the resulting intermediates would likely undergo ring cleavage and be funneled into central metabolic pathways.

Abiotic Degradation Pathways:

Abiotic processes can also contribute to the transformation of this compound.

Photodegradation: Exposure to sunlight in surface waters can lead to the photolytic cleavage of the molecule. For acetylated sulfonamides, photodegradation has been shown to proceed via cleavage of the sulfonamide bond and extrusion of SO2 nih.gov. Similar pathways could be possible for this compound, potentially leading to the formation of various photoproducts.

Advanced Oxidation Processes: In engineered systems or under specific environmental conditions, reactions with hydroxyl radicals (e.g., via Fenton's reagent) can lead to the oxidation and degradation of the compound. A study on the degradation of a similar compound, 1-diazo-2-naphthol-4-sulfonic acid, using Fenton's reagent identified 19 aromatic intermediates, which were further degraded to short-chain carboxylic acids nih.gov.

The transformation of this compound can result in a complex mixture of intermediate products. The environmental significance of these transformation products is an important consideration, as they may have different toxicological profiles and persistence compared to the parent compound. For example, studies on N-acetylated sulfonamides have shown that some secondary products can exhibit higher persistence and toxicity to aquatic organisms than the original compound nih.gov.

| Degradation Pathway | Potential Transformation Products | Mediating Factors |

|---|---|---|

| Biodegradation (Deacetylation) | 4-Aminonaphthalene-1-sulfonic acid | Microbial amidases |

| Biodegradation (Desulfonation) | 4-Acetylamino-1-naphthol | Microbial monooxygenases |

| Photodegradation | Various photoproducts resulting from bond cleavage and SO2 extrusion | Sunlight (UV radiation) |

| Advanced Oxidation | Multiple aromatic intermediates, short-chain carboxylic acids | Hydroxyl radicals |

Future Research Directions and Emerging Applications

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral derivatives from achiral starting materials through asymmetric synthesis is a cornerstone of modern medicinal chemistry and materials science. This approach is critical for creating compounds with specific biological activities or optical properties. For 4-(acetylamino)-1-naphthalenesulfonate, future research will likely focus on the enantioselective synthesis of its derivatives, which currently remains a largely unexplored area.

Researchers are developing methods for the asymmetric synthesis of complex naphthalene (B1677914) derivatives, which could be adapted for this compound. Strategies include:

Catalytic Asymmetric Reactions : The use of chiral catalysts, such as BINOL-derived N-triflyl phosphoramides or chiral phosphoric acids, has proven effective in creating chiral aminoindene and quinoline-naphthalene atropisomers, respectively. nih.govrsc.org These catalysts can induce stereoselectivity, leading to the formation of a specific enantiomer. nih.govrsc.org A similar approach could yield chiral derivatives of aminonaphthalenesulfonic acids.

Chirality Transfer : Another promising avenue is the use of chiral auxiliaries or reagents that transfer their stereochemistry to the final product. chemrxiv.org This strategy has been successfully employed in the synthesis of α-amino acid derivatives and could be adapted for creating enantioenriched naphthalenesulfonic acid derivatives. chemrxiv.org

Central-to-Axial Chirality Conversion : This innovative strategy has been used to generate axially chiral quinoline-naphthalene atropisomers. nih.gov Given the naphthalene core of this compound, exploring such conversions could lead to novel atropisomeric derivatives with unique rotational properties.

The synthesis of asymmetric naphthalene diimide derivatives has been shown to produce compounds with selective anticancer activity. nih.govrsc.org This underscores the potential for creating chiral derivatives of this compound that could exhibit specific and potent biological effects, opening new avenues for drug discovery.

Integration with Nanotechnology for Advanced Functional Materials

The unique physicochemical properties of this compound make it an attractive candidate for integration with nanotechnology to create advanced functional materials. The aromatic naphthalene core and the polar sulfonate and acetylamino groups can be exploited for surface functionalization of various nanomaterials. nih.govmdpi.com

Future research is expected to explore the following areas:

Functionalized Nanoparticles : Poly naphthalenesulfonates have already been used to improve the dispersion stability of iron oxide nanoparticles. dntb.gov.ua Similarly, this compound could be used to functionalize nanoparticles of gold, silver, or iron oxide, enhancing their stability, biocompatibility, and functionality for applications in nanomedicine, such as drug delivery and bio-imaging. nih.govmdpi.com

Graphene-Based Materials : An innovative research path involves the functionalization of graphene oxide (GO) with naphthalenesulfonate molecules. polimi.it This has been shown to create membranes with enhanced proton conductivity, suggesting potential use as electrolytes in PEM fuel cells. polimi.it Functionalizing GO with this compound could further tune these properties for advanced energy applications.

Quantum Dots (QDs) : QDs are semiconductor nanocrystals with size-tunable optical and electronic properties. hitachi-hightech.com Their surfaces can be functionalized to enhance their utility in biological applications. capes.gov.br Naphthalene derivatives are known for their fluorescent properties. nih.gov Attaching this compound to QDs could create novel hybrid materials for ultrasensitive chemical analysis and cellular imaging, leveraging the photostability of the naphthalene moiety to create robust biosensors. nih.govcapes.gov.br

The table below summarizes potential nanotechnology integrations for the compound.

| Nanomaterial | Potential Functionalization Benefit | Emerging Application Area |

| Iron Oxide Nanoparticles | Enhanced dispersion stability, biocompatibility | Magnetic resonance imaging (MRI) contrast agents, drug delivery |

| Graphene Oxide (GO) | Increased proton conductivity, tailored surface chemistry | Proton exchange membranes (PEM) for fuel cells, biosensors |

| Quantum Dots (QDs) | Enhanced photostability, specific targeting | Ultrasensitive biological labels, fluorescent probes for imaging |

High-Throughput Screening for Novel Analytical Probes

Naphthalene-based compounds are well-established as fluorescent probes due to their rigid, π-conjugated structure, which often results in high quantum yields and excellent photostability. nih.gov Derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), a structural relative of the target compound, are classic examples of fluorescent probes used to study hydrophobic pockets in proteins. acs.orgacs.org This precedent strongly suggests that derivatives of this compound could also serve as valuable analytical tools.

Future research will likely employ high-throughput screening (HTS) to accelerate the discovery of new probes. atamanchemicals.com HTS allows for the rapid testing of large libraries of compounds to identify those with desired properties. atamanchemicals.com

Screening for Specificity : By creating a library of derivatives of this compound with varied substituents, HTS platforms can rapidly screen them against a panel of biological targets (e.g., proteins, nucleic acids) or analytes (e.g., metal ions, reactive oxygen species).

Advanced HTS Platforms : Modern HTS technologies, such as those based on mass spectrometry or high-content imaging, enable the screening of thousands of compounds with minimal material consumption. polimi.itnih.gov For example, researchers have developed a mass spectrometry platform capable of analyzing samples at a rate of two seconds per point. nih.gov

Application in Diagnostics : Naphthalene-based fluorescent probes have been successfully developed to detect glutathione (B108866) (GSH) in living cells and even to identify and predict mortality in patients with sepsis. thno.org HTS could be instrumental in identifying derivatives of this compound with similar or improved diagnostic capabilities for various diseases.

This systematic approach would efficiently map the structure-activity relationships, leading to the identification of novel probes with high sensitivity and selectivity for specific analytical or diagnostic purposes.

Advanced Computational Simulations for Predicting Reactivity and Interactions

Advanced computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting the chemical behavior of molecules before they are synthesized. rsc.org These in silico approaches can save significant time and resources by guiding experimental work. For this compound and its potential derivatives, DFT can provide deep insights into their electronic structure and reactivity.

Key areas for future computational research include:

Simulating Interactions : These computational models can predict how a derivative of this compound might interact with a biological target, such as the active site of an enzyme. By simulating docking and binding energies, researchers can prioritize the synthesis of compounds most likely to exhibit a desired biological effect.

Solvent Effects : Computational studies can also model the influence of different solvent environments on a molecule's properties, which is crucial for applications in biological systems where the medium is aqueous. researchgate.net

The table below outlines key DFT descriptors and their significance in predicting molecular behavior.

| DFT Descriptor | Information Provided | Significance for Research |

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap suggests higher reactivity |

| Fukui Functions | Reactivity of individual atomic sites | Identifies the most reactive parts of the molecule |

| Chemical Potential | Escaping tendency of electrons | Indicates overall reactivity and stability |

By employing these advanced computational simulations, researchers can rationally design novel derivatives of this compound with tailored reactivity and interaction profiles for specific applications in materials science and medicine.

Sustainable and Circular Economy Approaches in Naphthalenesulfonate Chemistry

The chemical industry is increasingly shifting towards sustainable practices and circular economy models to minimize environmental impact and improve resource efficiency. acs.org This trend is highly relevant to the production and lifecycle of naphthalenesulfonates, which are used in significant quantities as superplasticizers and dispersants. nih.govatamanchemicals.com

Future research in this domain will focus on several key areas:

Bio-based Feedstocks : A major goal is to move away from petroleum-based feedstocks towards renewable sources. acs.org Research into producing the naphthalene core from biomass or bio-based intermediates could significantly improve the sustainability profile of this compound. The global naphthalene sulfonate market is already seeing a pivot towards bio-based and non-toxic formulations in response to stricter environmental regulations. acs.org

Greener Synthesis Processes : Developing more environmentally friendly manufacturing processes is crucial. This includes designing reactions that reduce waste, use less hazardous solvents, and consume less energy. acs.org A patented process for producing naphthalenesulfonate formaldehyde (B43269) condensates, for example, focuses on reducing the amount of unreacted formaldehyde, thus lessening the environmental load. rsc.org

Designing for Degradability : Aromatic sulfonates can be resistant to biodegradation, leading to their accumulation in the environment. dntb.gov.ua Future research will involve designing derivatives of this compound that maintain their desired function but are more readily biodegradable after their service life.

Circular Economy Integration : A true circular economy approach involves designing products for reuse and recycling. acs.org This could involve developing methods to recover and regenerate naphthalenesulfonates from waste streams, such as from used concrete or industrial wastewater. acs.org Catalytic processes are being explored to convert aromatic plastic waste back into valuable arenes, a concept that could potentially be adapted to recycle naphthalene-based chemical waste. chemrxiv.org This aligns with the broader goal of treating waste as a valuable feedstock for new chemical production. acs.org

These sustainable approaches are not only environmentally responsible but are also becoming economically compelling, driven by regulatory pressure and market demand for green chemical solutions. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-(Acetylamino)-1-naphthalenesulfonate derivatives?

Synthesis typically involves sulfonation of naphthalene precursors followed by acetylation. For example, sulfonation using sulfonyl chlorides in anhydrous dichloromethane at 0–5°C introduces the sulfonate group. Subsequent acetylation of the amino group is achieved with acetic anhydride in pyridine. Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms functional groups and regiochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight. Elemental analysis (CHNS) ensures stoichiometric accuracy .

Q. How should researchers assess the solubility and stability of this compound in aqueous systems?

Conduct solubility tests in buffered solutions (pH 2–12) at 25°C using UV-Vis spectroscopy to detect degradation products. Stability under light and heat can be evaluated via accelerated aging studies (40–60°C for 48–72 hours) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the sulfonate group influence the reactivity of this compound in nucleophilic substitution reactions?

The sulfonate group acts as a strong electron-withdrawing moiety, polarizing adjacent C–S bonds and enhancing electrophilicity. Steric hindrance from the naphthalene backbone may limit reactivity. To optimize substitution, use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) at 50–80°C. Kinetic studies via ¹H NMR can track reaction progress .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activities using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Cross-reference with computational docking (AutoDock Vina) to predict binding affinities to target enzymes like tyrosine kinases. Dose-response curves (IC₅₀) should be replicated across three independent experiments .

Q. How can researchers design experiments to probe the mechanism of enzyme inhibition by this compound?

Use fluorescence quenching assays to measure binding constants (Kd) with purified enzymes (e.g., carbonic anhydrase). Site-directed mutagenesis of active-site residues (e.g., His64) can confirm interaction specificity. Comparative molecular dynamics simulations (AMBER) reveal conformational changes induced by inhibitor binding .

Q. What methodologies are effective for detecting photodegradation products of this compound?

Expose the compound to UV light (254 nm) in a photoreactor and analyze degradation via LC-MS/MS. Isotopic labeling (e.g., ¹⁵N-acetylamino group) helps trace fragmentation pathways. Quantum mechanical calculations (TD-DFT) predict reactive intermediates .

Data Analysis and Optimization

Q. How should researchers optimize reaction yields for this compound synthesis?

Use a Design of Experiments (DoE) approach to vary parameters: temperature (20–80°C), solvent polarity (CH₂Cl₂ vs. THF), and stoichiometry (1:1 to 1:3 sulfonyl chloride:amine). Response surface methodology (RSM) identifies optimal conditions. Yields >85% are achievable with 24-hour reaction times .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses to this compound?

Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. Principal Component Analysis (PCA) correlates structural modifications (e.g., substituent electronegativity) with activity trends .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under a fume hood to avoid inhalation of fine particles. Store in amber glassware at 4°C to prevent photodegradation. Dispose of waste via incineration (≥1,000°C) to minimize environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.